Diethyl [(4-ethoxyphenyl)methyl](ethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-ethoxyphenyl)methylpropanedioate is an organic compound that belongs to the class of esters It is a derivative of diethyl malonate, where the hydrogen atoms are replaced by ethyl and (4-ethoxyphenyl)methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-ethoxyphenyl)methylpropanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. The resulting enolate ion is then alkylated with an appropriate alkyl halide, such as (4-ethoxyphenyl)methyl bromide, under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of Diethyl (4-ethoxyphenyl)methylpropanedioate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (4-ethoxyphenyl)methylpropanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides and strong bases.
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound with aqueous hydrochloric acid leads to decarboxylation, resulting in the formation of substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the deprotonation of diethyl malonate to form the enolate ion.
Alkyl Halides: Such as (4-ethoxyphenyl)methyl bromide, used for alkylation reactions.
Aqueous Hydrochloric Acid: Employed in hydrolysis and decarboxylation reactions.
Major Products Formed
α-Substituted Malonic Esters: Formed through alkylation reactions.
Substituted Monocarboxylic Acids: Resulting from hydrolysis and decarboxylation.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-ethoxyphenyl)methylpropanedioate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Diethyl (4-ethoxyphenyl)methylpropanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: The parent compound, which is less substituted and has different reactivity.
Ethyl Acetoacetate: Another ester with similar reactivity but different substitution patterns.
Uniqueness
Diethyl (4-ethoxyphenyl)methylpropanedioate is unique due to the presence of the (4-ethoxyphenyl)methyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
34928-28-4 |
---|---|
Molekularformel |
C18H26O5 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
diethyl 2-[(4-ethoxyphenyl)methyl]-2-ethylpropanedioate |
InChI |
InChI=1S/C18H26O5/c1-5-18(16(19)22-7-3,17(20)23-8-4)13-14-9-11-15(12-10-14)21-6-2/h9-12H,5-8,13H2,1-4H3 |
InChI-Schlüssel |
NNZCBLRDAALREI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.